BenchChemオンラインストアへようこそ!

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol

Pharmaceutical intermediate procurement Quality control specification Vendor comparison

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol is a fluorinated piperidine derivative with molecular formula C8H14F3NO and molecular weight 197.20 g/mol. The compound incorporates a 2,2,2-trifluoroethyl substituent on the piperidine nitrogen and a hydroxymethyl group at the 4-position, providing dual functional handles for downstream derivatization.

Molecular Formula C8H14F3NO
Molecular Weight 197.2 g/mol
CAS No. 831169-69-8
Cat. No. B1524460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol
CAS831169-69-8
Molecular FormulaC8H14F3NO
Molecular Weight197.2 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)CC(F)(F)F
InChIInChI=1S/C8H14F3NO/c9-8(10,11)6-12-3-1-7(5-13)2-4-12/h7,13H,1-6H2
InChIKeyCJUSUBQANRFWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol (CAS 831169-69-8): Chemical Identity and Procurement-Relevant Specifications


[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol is a fluorinated piperidine derivative with molecular formula C8H14F3NO and molecular weight 197.20 g/mol . The compound incorporates a 2,2,2-trifluoroethyl substituent on the piperidine nitrogen and a hydroxymethyl group at the 4-position, providing dual functional handles for downstream derivatization. Multiple vendors offer this compound with purity specifications ranging from 95% to NLT 98%, and it is explicitly categorized as a fluorinated pharmaceutical intermediate .

Why [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol Cannot Be Replaced by Unsubstituted or Mono-Fluoro Analogs in Critical Synthetic Workflows


The 4-hydroxymethyl piperidine scaffold is broadly available (e.g., CAS 6457-49-4) and serves diverse medicinal chemistry applications . However, substitution at the piperidine nitrogen with a 2,2,2-trifluoroethyl group confers substantially increased lipophilicity and metabolic stability relative to unsubstituted or mono-fluoroethyl analogs, a property explicitly leveraged in the design of clinical-stage EZH2 inhibitors where this modification was essential for achieving cellular potency and oral bioavailability [1][2]. Generic substitution with piperidin-4-ylmethanol (MW 115.17, LogP ≈ -0.1) or [1-(2-fluoroethyl)piperidin-4-yl]methanol (CAS 831169-54-1, MW 161.22) cannot replicate the same pharmacokinetic and target-engagement profile, making the trifluoroethyl variant non-fungible in specific synthetic sequences [3].

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol: Quantitative Comparative Evidence for Procurement Decision-Making


Differential Purity Grade Availability for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol Across Vendor Sources

Commercial availability of [1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanol includes multiple purity grades. While multiple vendors list this compound, only select suppliers such as Fluoropharm and MolCore explicitly certify NLT 98% purity, which represents a 3 percentage-point absolute increase over the baseline 95% minimum specification commonly offered (e.g., AKSci, Chemenu) . This differential is meaningful for applications requiring high-purity building blocks to minimize downstream purification burdens in multi-step syntheses.

Pharmaceutical intermediate procurement Quality control specification Vendor comparison

Quantitative LogP and Molecular Weight Differentiation from Unsubstituted 4-Piperidinemethanol

The introduction of the 2,2,2-trifluoroethyl group onto the piperidine nitrogen increases molecular weight from 115.17 g/mol (4-piperidinemethanol, CAS 6457-49-4) to 197.20 g/mol for the target compound, a 71% increase [1]. Concurrently, the calculated LogP shifts from approximately -0.1 (XLogP3 for 4-piperidinemethanol) to a substantially more lipophilic range (estimated ≥1.5), consistent with the well-established effect of trifluoroethyl substitution on membrane permeability and metabolic stability .

Lipophilicity optimization Pharmacokinetic property modulation Building block selection

Validated Scalability of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol Synthesis for Multi-Kilogram Production

A patent filing (U.S. Patent Application 20190233375) explicitly documents the preparation of [1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanol (designated as intermediate 107) at multi-kilogram scale using piperidin-4-ylmethanol (46.7 kg, 405 mol) as starting material in a 1000 L reactor [1]. This documented scalability directly contrasts with the lack of published large-scale procedures for regioisomeric analogs such as 3-(2,2,2-trifluoroethyl)piperidine or 2-(2,2,2-trifluoroethyl)piperidine derivatives, for which only bench-scale or commercial availability is noted .

Process chemistry Large-scale synthesis EZH2 inhibitor manufacturing

Structural Necessity of the 4-Hydroxymethyl-1-trifluoroethyl Piperidine Scaffold for Clinical-Stage EZH2 Inhibitor Potency

CPI-1205, a clinical-stage EZH2 inhibitor containing the target compound's scaffold as its piperidine core, exhibits biochemical IC50 = 0.002 μM and cellular EC50 = 0.032 μM against EZH2 [1][2]. The 2,2,2-trifluoroethyl substitution on the piperidine nitrogen was retained throughout the optimization campaign and is structurally resolved in the co-crystal structure with the human PRC2 complex, confirming its essential role in target engagement [3]. Analogs lacking this trifluoroethyl modification or employing alternative N-substituents showed reduced potency, though exact numerical comparator data are not publicly disclosed for the intermediate stage.

EZH2 inhibitor SAR Oncology drug development PRC2 complex targeting

Optimal Research and Procurement Applications for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol Based on Evidence


EZH2 Inhibitor Medicinal Chemistry Campaigns Requiring Validated Pharmacophore Elements

Research groups pursuing EZH2 or other histone methyltransferase inhibitors should prioritize this compound as a key intermediate. The scaffold is embedded in CPI-1205, a clinical-stage EZH2 inhibitor with biochemical IC50 = 0.002 μM and demonstrated antitumor efficacy in Karpas-422 xenograft models at 160 mg/kg BID [1][2]. The 4-hydroxymethyl handle enables further derivatization while the trifluoroethyl group contributes to the potency and selectivity profile documented in the PRC2 co-crystal structure.

Multi-Kilogram Process Development for Late-Stage Pharmaceutical Programs

Organizations transitioning from discovery to development should select this compound based on its documented scalability. Patent literature explicitly describes its preparation at multi-kilogram scale (46.7 kg starting material in a 1000 L reactor) as part of an industrial EZH2 inhibitor manufacturing route [3]. This prior validation significantly reduces process development risk compared to less-characterized trifluoroethyl piperidine regioisomers that lack published large-scale synthetic procedures.

Fluorinated Building Block Procurement Where NLT 98% Purity Is Required

For synthetic sequences sensitive to impurity carryover or requiring high-yield coupling steps, procurement from vendors offering NLT 98% purity (e.g., Fluoropharm, MolCore) is indicated over standard 95% grades . The 3% absolute purity differential can materially impact overall yields in multi-step syntheses, particularly when the building block is incorporated late-stage where re-purification is impractical.

Design of Lipophilic Piperidine Probes for Intracellular Target Engagement

This compound should be selected over unsubstituted 4-piperidinemethanol (MW 115.17, LogP ≈ -0.1) when enhanced passive membrane permeability is a design criterion. The trifluoroethyl substitution confers a ~1.6-unit LogP increase (class-level estimate) and 71% higher molecular weight, properties associated with improved cellular penetration in the development of intracellular enzyme inhibitors [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.